1-Ethoxy-3-(piperazin-1-yl)propan-2-ol
Overview
Description
1-Ethoxy-3-(piperazin-1-yl)propan-2-ol is a chemical compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms .Scientific Research Applications
Heat Shock Protein 90 (Hsp90) Inhibitors
- A novel Hsp90 inhibitor containing a 1-phenylpiperazine scaffold was developed through the optimization of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol. This compound exhibited improved activity at both the target-based and cell-based levels, indicating its potential in molecular design for cancer therapy (Jia et al., 2014).
Antidepressant Activity
- A series of derivatives of this compound showed dual activity at 5-HT1A serotonin receptors and serotonin transporters. These compounds, including 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol, demonstrated significant antidepressant properties, indicating their potential as new antidepressant agents (Martínez et al., 2001).
α1A-Adrenoceptor Interaction
- The compound (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, related to this compound, was studied for its bioactivity against α1A-adrenoceptor. This study included conformational analysis and molecular docking, providing insights for drug design targeting adrenoceptors (Xu et al., 2016).
Anticancer Effects
- A human metabolite of naftopidil, structurally similar to this compound, showed selective toxicities against cancer cells compared to normal cells. This compound, being more hydrophilic, has potential as an intravesical instillation drug for bladder cancer therapy (Shimizu et al., 2019).
Antifungal Activity
- Piperazine derivatives, including compounds structurally related to this compound, were synthesized and evaluated as antifungal agents. These compounds exhibited excellent activities with a broad spectrum against human pathogenic fungi, showcasing their potential as antifungal drugs (Chai et al., 2011).
Mechanism of Action
Target of Action
The primary targets of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing mood and behavior.
Mode of Action
This compound acts as a triple reuptake inhibitor , simultaneously inhibiting SERT, NET, and DAT . By blocking these transporters, it prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and can have various effects on mood and cognition.
Biochemical Pathways
The compound’s action on SERT, NET, and DAT affects the serotonergic, noradrenergic, and dopaminergic pathways . The increased levels of these neurotransmitters can stimulate their respective receptors more intensely, leading to downstream effects such as mood elevation, increased alertness, and enhanced cognitive function.
Pharmacokinetics
and predicted boiling point of 303.3±37.0 °C suggest that it may have good bioavailability.
Result of Action
The increased neurotransmission resulting from the action of this compound can lead to mood elevation and enhanced cognitive function . It may also have potential as an antidepressant, given its mechanism of action .
Future Directions
Biochemical Analysis
Biochemical Properties
1-Ethoxy-3-(piperazin-1-yl)propan-2-ol has been found to have significant biochemical properties. It has been synthesized as a potential triple reuptake inhibitor, which simultaneously inhibits serotonin, norepinephrine, and dopamine transporters . This suggests that it interacts with these enzymes and proteins, potentially altering their function and the biochemical reactions they are involved in .
Cellular Effects
It has been suggested that it may have a negative impact on bacterial function by irreversibly damaging the bacterial cell membrane, leading to the leakage of cellular components such as nucleic acids and proteins .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-ethoxy-3-piperazin-1-ylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-2-13-8-9(12)7-11-5-3-10-4-6-11/h9-10,12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRHIKHPLLIOLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CN1CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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